molecular formula C10H14F2O2 B13067854 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one

Cat. No.: B13067854
M. Wt: 204.21 g/mol
InChI Key: FTHAZQOKUWDYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoroacetyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group onto a cyclohexanone derivative. One common method involves the reaction of 4,4-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a difluoroacetyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H14F2O2/c1-10(2)4-3-7(13)6(5-10)8(14)9(11)12/h6,9H,3-5H2,1-2H3

InChI Key

FTHAZQOKUWDYGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.